N-(3-aminophenyl)sulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

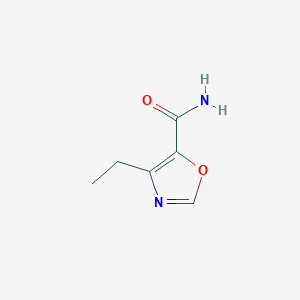

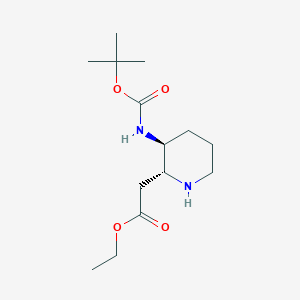

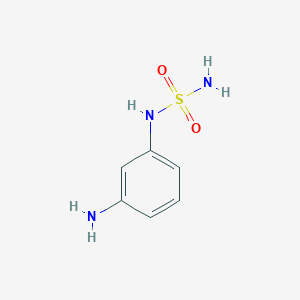

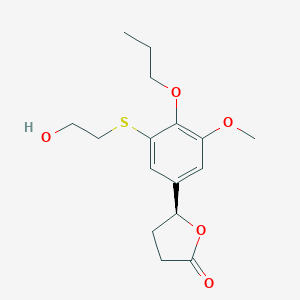

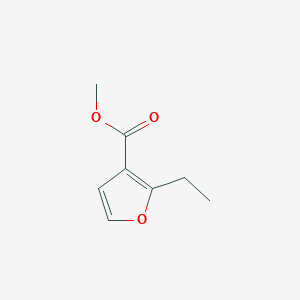

“N-(3-aminophenyl)sulfamide” is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 . It is used for research purposes .

Synthesis Analysis

The synthesis of sulfonamides, such as “N-(3-aminophenyl)sulfamide”, can be achieved through various methods. One approach involves the use of organometallic reagents and a novel sulfinylamine reagent . This method provides primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis

The molecular structure of “N-(3-aminophenyl)sulfamide” consists of a sulfamide group attached to an aminophenyl group . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

Sulfonamides, including “N-(3-aminophenyl)sulfamide”, can undergo various chemical reactions. For instance, they can be synthesized through the oxidative coupling of amines and thiols . The reaction outcomes are consistent with the intermediacy of an N-centered sulfonamidyl radical generated via proton-coupled electron transfer activation of the sulfonamide N-H bond .Physical And Chemical Properties Analysis

“N-(3-aminophenyl)sulfamide” is a solid at room temperature . More detailed physical and chemical properties can be determined through various analytical techniques .Scientific Research Applications

Proteomics Research

N-(3-aminophenyl)sulfamide is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Antiviral Agents

Sulfonamides, including N-(3-aminophenyl)sulfamide, have been studied for their potential as antiviral agents . They have shown promise against a variety of viruses, including coxsackievirus B, enteroviruses, encephalomyocarditis viruses, adenoviruses, human parainfluenza viruses, Ebola virus, Marburg virus, SARS-CoV-2, HIV and others .

Antibacterial Activity

Sulfonamides are the basic motifs for a whole generation of drugs from a large group of antibiotics . N-(3-aminophenyl)sulfamide, being a sulfonamide, could potentially exhibit antibacterial activity.

Synthesis of Nitrogen-Containing Heterocycles

Sulfonamides can be both sources of nitrogen for building a nitrogen-containing heterocyclic core and the side chain substituents of a biologically active substance . N-(3-aminophenyl)sulfamide could be used in the synthesis of such compounds.

Drug Development

Given its potential antiviral and antibacterial activities, N-(3-aminophenyl)sulfamide could be used in the development of new drugs . Its properties could be harnessed to create medications that are more effective or have fewer side effects.

Biochemical Research

N-(3-aminophenyl)sulfamide could be used in various biochemical research applications . Its properties could make it useful in studying biochemical processes and developing new biochemical techniques.

Mechanism of Action

Target of Action

N-(3-aminophenyl)sulfamide is a type of sulfonamide, a class of compounds known for their broad-spectrum antibacterial activities . The primary target of sulfonamides is the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, an essential component for bacterial growth .

Mode of Action

Sulfonamides, including N-(3-aminophenyl)sulfamide, act as competitive inhibitors of bacterial para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . By mimicking the structure of PABA, sulfonamides bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides, the building blocks of DNA. This leads to the inhibition of bacterial growth and replication . The downstream effects include the disruption of various biochemical pathways dependent on DNA synthesis, ultimately leading to the death of the bacteria .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of N-(3-aminophenyl)sulfamide’s action is the inhibition of bacterial growth and replication, leading to the eventual death of the bacteria . This makes it effective in treating bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-aminophenyl)sulfamide. For instance, the presence of other drugs can affect its absorption and metabolism, potentially leading to drug interactions . Additionally, the pH of the environment can influence the ionization state of the compound, affecting its solubility and absorption

Safety and Hazards

properties

IUPAC Name |

1-amino-3-(sulfamoylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-5-2-1-3-6(4-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCZOYHASUCPTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)sulfamide | |

CAS RN |

145878-34-8 |

Source

|

| Record name | N-(3-aminophenyl)aminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B115396.png)